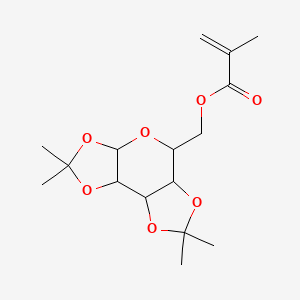
3-(Neopentyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Neopentyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a neopentyloxy group attached to the third carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Neopentyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybenzoic acid.
Etherification: The hydroxyl group of 3-hydroxybenzoic acid is etherified using neopentyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the etherification step to ensure efficient mixing and reaction completion.
Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Neopentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Produces quinones or carboxylate derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
3-(Neopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Neopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Heptyloxy)benzoic acid: Similar structure but with a heptyloxy group instead of a neopentyloxy group.
3-(Methoxy)benzoic acid: Contains a methoxy group instead of a neopentyloxy group.
3-(Ethoxy)benzoic acid: Features an ethoxy group in place of the neopentyloxy group.
Uniqueness
3-(Neopentyloxy)benzoic acid is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropoxy)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-5-9(7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Clé InChI |
YOZFTWAPQBFFPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)
![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)
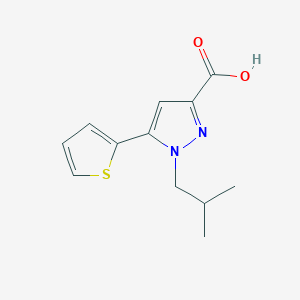
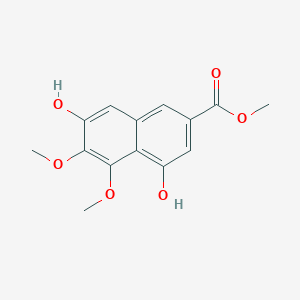
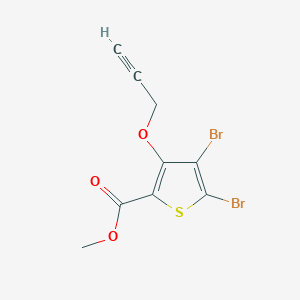
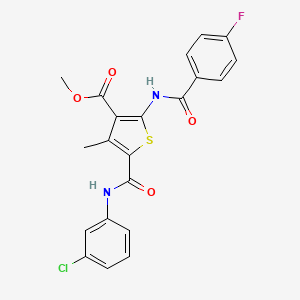
![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)
![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)
